Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate
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Overview
Description
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its unique structural features, which include a cis configuration and an ethyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the cis configuration is maintained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactive epoxide ring
Mechanism of Action
The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves the reactivity of its epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl trans-3-methyl-3-isobutyloxirane-2-carboxylate: Similar structure but with a trans configuration.
Methyl cis-3-methyl-3-isobutyloxirane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its cis configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its trans counterpart. The presence of the ethyl ester group also influences its solubility and reactivity .
Properties
CAS No. |
24222-13-7 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
PUIUZWMTQGBAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)CC(C)C |
Origin of Product |
United States |
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